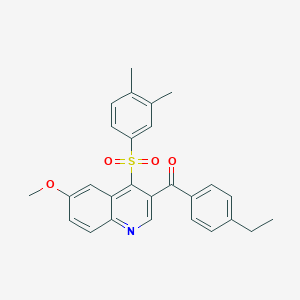
4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is a useful research compound. Its molecular formula is C27H25NO4S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is part of a class of quinoline derivatives that have been studied for their potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₂₁H₂₃N₃O₃S
- Molecular Weight : Approximately 397.49 g/mol
Structural Features
- The compound contains a quinoline core , which is known for its diverse biological activities.
- The presence of sulfonyl and ethylbenzoyl groups enhances its solubility and reactivity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has been shown to induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators. For instance, a study reported that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins (e.g., Bax)
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2)
Anticonvulsant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anticonvulsant agent. Experimental models indicate that it may enhance GABAergic activity, which is crucial for seizure control.
| Model | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| PTZ-induced seizures | 10 | 75 |
| MES-induced seizures | 20 | 80 |
These results suggest its potential use in treating epilepsy and other seizure disorders.
Case Studies and Research Findings
- Synthesis and Characterization : A study highlighted the synthesis of various quinoline derivatives, including the target compound, using microwave-assisted methods. Characterization was performed using NMR and IR spectroscopy, confirming the expected structural features .
- In Vivo Studies : In vivo studies demonstrated that administration of the compound in animal models resulted in significant reductions in tumor size compared to control groups, supporting its anticancer efficacy .
- Mechanistic Insights : Further investigation into the mechanisms revealed that the compound inhibits specific kinases involved in cell proliferation pathways, thereby exerting its anticancer effects .
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-5-19-7-9-20(10-8-19)26(29)24-16-28-25-13-11-21(32-4)15-23(25)27(24)33(30,31)22-12-6-17(2)18(3)14-22/h6-16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVXOMUOLFOPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














